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Compound of Interest |

Compound Name: Cpp-ala-ala-phe-pab
CAS No.: 90991-75-6
Cat. No.: B1238947

Executive Summary & Chemical Identity

Cpp-Ala-Ala-Phe-pAB is a potent, reversible, active-site-directed inhibitor of
metalloendopeptidases, most notably Thimet Oligopeptidase (EC 3.4.24.15) and Neurolysin
(EC 3.4.24.16). It belongs to the class of N-carboxyalkyl peptide inhibitors, designed to mimic
the transition state of peptide bond hydrolysis.

Disambiguation:

o Cpp: In this specific context, "Cpp" refers to the 1-carboxy-3-phenylpropyl moiety, not a Cell-
Penetrating Peptide (CPP).

e pAB: Refers to p-aminobenzoic acid (linked via its amino group), forming a p-carboxyanilide
at the C-terminus.

Chemical Specifications
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Property Detail

) N-[1-(R,S)-carboxy-3-phenylpropyl]-L-alanyl-L-
Full Chemical Name i
alanyl-L-phenylalanyl-p-aminobenzoate

Molecular Formula C32H36N4O7

Molecular Weight ~588.65 g/mol

Target Enzyme Thimet Oligopeptidase (TOP, EP24.[1][2]15)
Mechanism Competitive Inhibition (Zinc coordination)

Ki Value ~31 nM (TOP); ~600 nM (Neurolysin)

Structural Analysis & Mechanism of Action

The inhibitory potency of Cpp-Ala-Ala-Phe-pAB is derived from its ability to chelate the active
site zinc atom of metallopeptidases while simultaneously occupying the substrate binding
pockets (S subsites).

The "Cpp" Warhead

The N-terminal 1-carboxy-3-phenylpropyl group is critical. It acts as a "collected substrate"
analog.

e Zinc Chelation: The carboxylate group of the Cpp moiety coordinates with the catalytic Zinc
ion (Zn2*) in the enzyme's active site.

o Transition State Mimicry: The tetrahedral geometry of the Cpp carbon (bearing the carboxyl
and amine) mimics the tetrahedral intermediate formed during the hydrolysis of a peptide
bond.

» Hydrophobic Interaction: The phenylpropyl side chain occupies the S1 or S1' hydrophobic
pocket of the enzyme, anchoring the inhibitor.

The Peptide Backbone (Ala-Ala-Phe)

The tripeptide sequence provides specificity:
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o Ala-Ala: Spacers that position the inhibitor within the active site cleft, interacting with S2/S3
subsites.

e Phe: A bulky hydrophobic residue that interacts with the S1 subsite (depending on enzyme
alignment), enhancing affinity for enzymes that prefer hydrophobic residues at the cleavage
site.

The pAB C-Terminus

The p-aminobenzoate moiety serves two roles:
e Rigid Spacer: It extends the interaction into the S' subsites.

» Electronic Influence: The electron-withdrawing nature of the benzoate (if free acid) or its
modification can tune the binding affinity.

Diagram 1: Structural Logic & Zinc Coordination
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Caption: Schematic of Cpp-Ala-Ala-Phe-pAB coordinating the catalytic Zinc ion via the Cpp
carboxylate.

Synthesis Protocol
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The synthesis of Cpp-Ala-Ala-Phe-pAB is a convergent process involving standard peptide
coupling followed by a critical reductive amination step to install the Cpp group.

Retrosynthetic Strategy

o Core Assembly: Stepwise elongation of the peptide chain from the C-terminus (pAB) to the
N-terminus.

o N-Terminal Modification: Introduction of the 1-carboxy-3-phenylpropyl group via reductive
amination of 2-oxo-4-phenylbutyric acid with the free N-terminal amine.

Step-by-Step Methodology
Phase 1: Synthesis of H-Phe-pAB-OtBu (C-Terminal Block)

Coupling an amino acid to the aniline nitrogen of p-aminobenzoic acid is kinetically slow due to
the low nucleophilicity of the aniline.

e Reagents: Boc-Phe-OH, H-pAB-OtBu (p-aminobenzoic acid tert-butyl ester), EEDQ (2-
ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline) or Mixed Anhydride (IBCF).

e Protocol:

o Activate Boc-Phe-OH (1.0 eq) with Isobutyl chloroformate (1.0 eq) and NMM (1.0 eq) in
THF at -15°C.

o Add H-pAB-OtBu (1.0 eq). Stir at -15°C for 1h, then RT overnight.
o Workup: Evaporate THF, dissolve in EtOAc, wash with citric acid/NaHCO3/brine.

o Deprotection: Treat with TFA/DCM (1:1) to remove Boc (if using orthogonal protection for
pAB ester, e.g., Benzyl, use hydrogenation. If using tBu for both, careful stepwise
deprotection is needed. Recommendation: Use Z-Phe-OH and pAB-OtBu to allow
hydrogenolytic removal of Z group while keeping tBu ester intact).

Phase 2: Elongation to H-Ala-Ala-Phe-pAB-OtBu

e Protocol:
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o Coupling 1: React H-Phe-pAB-OtBu with Boc-Ala-OH using EDC/HOBt in DMF.

o Deprotection: Remove Boc with TFA/DCM (wait, this removes OtBu too).

o Correction Strategy: Use Fmoc-SPPS or solution phase with Z (Cbz) protection for the N-
terminus and tBu for the C-terminus to maintain orthogonality.

o Revised Route:

Couple Fmoc-Phe-OH + H-pAB-OtBu (via acid chloride or HATU).
= Remove Fmoc (20% Piperidine).

= Couple Fmoc-Ala-OH.

= Remove Fmoc.

= Couple Fmoc-Ala-OH.

= Remove Fmoc.

» Result: H-Ala-Ala-Phe-pAB-OtBu.

Phase 3: Introduction of the Cpp Moiety (Reductive Amination)
This is the defining step for "Cpp" inhibitors.

e Reagents: 2-oxo-4-phenylbutyric acid (OPBA), Sodium Cyanoborohydride (NaCNBH3),
Molecular Sieves (3A).

e Protocol:

o Dissolve H-Ala-Ala-Phe-pAB-OtBu (1.0 eq) and 2-oxo-4-phenylbutyric acid (5.0 eq) in
MeOH/Acetic Acid (99:1).

o Add activated molecular sieves to promote imine formation. Stir for 1 hour.

o Add NaCNBH3 (5.0 eq) slowly.

© 2026 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1238947?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Stir at RT for 16—24 hours.

o Stereochemistry Note: This reaction produces a diastereomeric mixture (R,S) at the new
chiral center. Isomers can be separated by HPLC, though the mixture is often used in

early assays.

Phase 4: Final Deprotection[3]
o Reagents: TFA/ Triisopropylsilane / Water (95:2.5:2.5).

e Protocol:

[¢]

Dissolve the protected intermediate in the TFA cocktail.

o

Stir for 2 hours to remove the C-terminal t-butyl ester (and any side chain protectors).

o

Precipitate in cold diethyl ether.

[¢]

Purify via RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Diagram 2: Synthesis Workflow
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Starting Materials:
Fmoc-Phe-OH + pAB-OtBu

'

1. Coupling (HATU/DIPEA)
2. Fmoc Deprotection

H-Phe-pAB-OtBu

Sequential Coupling:
Fmoc-Ala-OH (2 cycles)

Reductive Amination:
+ 2-0x0-4-phenylbutyric acid
+ NaCNBH3 / MeOH

'

Cpp(OtBu)-Ala-Ala-Phe-pAB-OtBu
(Protected Inhibitor)

'

Final Deprotection:
TFA/ Scavengers

Cpp-Ala-Ala-Phe-pAB

(Final Product)
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Caption: Convergent synthesis of Cpp-Ala-Ala-Phe-pAB via peptide elongation and terminal
reductive amination.

Experimental Validation & Quality Control

To ensure the synthesized compound is valid for biological testing, the following QC
parameters must be met.

utical CI L

Method Acceptance Criteria

>95% Purity (214 nm & 254 nm). Resolution of

diastereomers if separated.

HPLC

MS (ESI) [M+H]* = 589.3 + 0.5 Da.

Confirmation of phenylpropyl signals (multiplets
NMR (1H) at 1.8-2.6 ppm) and pAB aromatic protons
(AA'BB' system).

Functional Assay (Thimet Oligopeptidase Inhibition)

A self-validating protocol to confirm biological activity.
e Enzyme: Recombinant Thimet Oligopeptidase (TOP).
o Substrate: Quenched fluorescent substrate (e.g., Mcc-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH).

e Protocol:

o

Incubate TOP (5 nM) with varying concentrations of Cpp-Ala-Ala-Phe-pAB (0.1 nM —
1000 nM) for 15 min at 37°C in Tris-HCI buffer (pH 7.4).

(¢]

Add substrate (10 pM).

[¢]

Monitor fluorescence increase (Ex 320nm / Em 420nm).

[¢]

Expected Result: Dose-dependent reduction in fluorescence slope. IC50 should be in the
low nanomolar range (~30 nM).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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